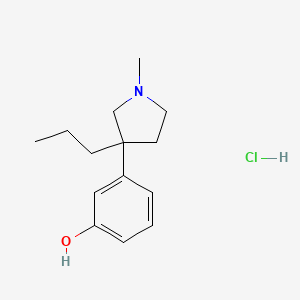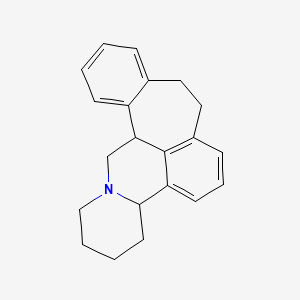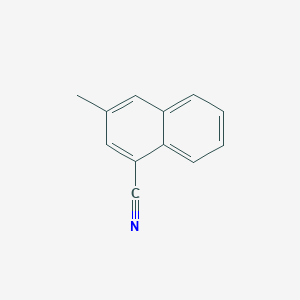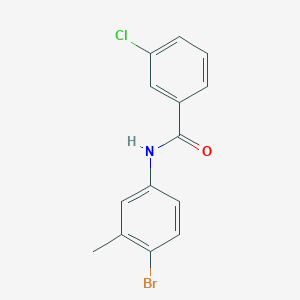![molecular formula C18H23N3O3S2 B1634133 N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide CAS No. 7474-67-1](/img/structure/B1634133.png)
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylmethanesulfonamide group and a phenylhydrazinyl group, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the butan-2-yl intermediate: This involves the reaction of 4-methylsulfanyl-1-oxo-butan-2-yl chloride with phenylhydrazine under controlled conditions.
Coupling with phenylmethanesulfonamide: The intermediate is then reacted with phenylmethanesulfonamide in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes:
Use of high-purity reagents: Ensuring the starting materials are of high purity to avoid impurities in the final product.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield.
Purification techniques: Employing methods such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Hydroxyl derivatives: From reduction reactions.
Substituted phenyl derivatives: From substitution reactions.
科学的研究の応用
N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide involves its interaction with specific molecular targets. The phenylhydrazinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- N-[4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-1-benzofuran-2-carboxamide
- N-[1-(anilinocarbamoyl)-3-methylsulfanyl-propyl]-1-phenyl-methanesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
7474-67-1 |
|---|---|
分子式 |
C18H23N3O3S2 |
分子量 |
393.5 g/mol |
IUPAC名 |
N-[4-methylsulfanyl-1-oxo-1-(2-phenylhydrazinyl)butan-2-yl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C18H23N3O3S2/c1-25-13-12-17(18(22)20-19-16-10-6-3-7-11-16)21-26(23,24)14-15-8-4-2-5-9-15/h2-11,17,19,21H,12-14H2,1H3,(H,20,22) |
InChIキー |
CPXZSUSONKKSLT-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NNC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
正規SMILES |
CSCCC(C(=O)NNC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
| 7475-22-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Nitrobenzyl 2-(3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)-3-methylbut-3-enoate](/img/structure/B1634094.png)






